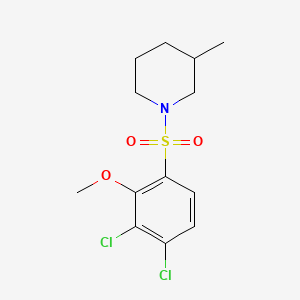

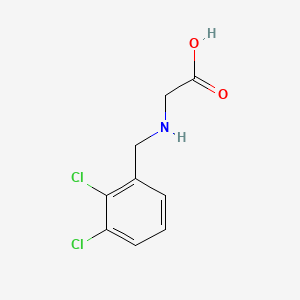

![molecular formula C18H19NO6 B604973 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one CAS No. 890405-51-3](/img/structure/B604973.png)

3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one

Descripción general

Descripción

3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, also known as 3BDO, is a butyrolactone derivative . It has been used to investigate the potential effects of metformin on inflammatory lung injury . It is an mTOR agonist that inhibits autophagy . It has been found to suppress FcεRI-mediated mast cell degranulation via the inhibition of mTORC2-Akt signaling .

Chemical Reactions Analysis

3BDO has been found to decrease β-hexosaminidase, interleukin 6 (IL-6), and tumor necrosis factor-α (TNF-α) release in murine bone marrow-derived mast cells (BMMCs) after FcεRI cross-linking . This was associated with an increase in mTOR complex 1 (mTORC1) signaling but a decrease in activation of Erk1/2, Jnk, and mTORC2-Akt .Physical And Chemical Properties Analysis

3BDO has a molecular weight of 327.3 g/mol . It has a computed XLogP3-AA of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass and monoisotopic mass are 327.11067264 g/mol . Its topological polar surface area is 81.4 Ų .Aplicaciones Científicas De Investigación

Autophagy Inhibition

3BDO acts as an autophagy inhibitor . It has been shown to increase phosphorylation of mTOR substrates in human umbilical vein endothelial cells (HUVECs), which is indicative of reduced autophagic activity . This property is particularly useful in studies exploring the mechanisms of autophagy and its role in various diseases.

Neurodegenerative Disease Research

In the context of Alzheimer’s disease, 3BDO has demonstrated potential in reducing cortical and hippocampal amyloid plaque burden. It inhibits autophagy in the brain and rescues learning and memory deficits in the AβPP/PS1 transgenic mouse model of Alzheimer’s disease . This suggests its utility in developing therapeutic strategies for neurodegenerative disorders.

Cardiovascular Research

3BDO has been utilized in cardiovascular research, particularly in studying endothelial cell biology. It inhibits apoptosis and senescence in HUVECs induced by serum- and FGF2-deprivation, which are critical processes in vascular aging and disease .

Cancer Research

The compound’s ability to modulate autophagy makes it a candidate for cancer research. Autophagy plays a complex role in cancer, being both tumor-suppressive and tumor-promoting under different contexts. 3BDO’s inhibition of autophagy can help dissect these pathways and contribute to the development of new cancer treatments .

Inflammatory Response Study

3BDO has been shown to inhibit autophagic damage in HUVECs induced by lipopolysaccharides, which are components of the cell walls of gram-negative bacteria and can trigger strong immune responses. This application is valuable in understanding the cellular mechanisms underlying inflammation and sepsis .

Drug Development and Pharmacokinetics

As an orally bioavailable and brain-permeant compound, 3BDO serves as a model substance in drug development, particularly for neurological conditions. Its pharmacokinetic properties, such as solubility and stability, are essential for designing drugs that can cross the blood-brain barrier .

Mecanismo De Acción

Target of Action

The primary target of 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, also known as 3BDO, is FKBP1A . FKBP1A is a protein that plays a crucial role in the regulation of several cellular processes, including protein folding and trafficking, and immune response .

Mode of Action

3BDO acts by binding to FKBP1A, thereby activating the mTOR signaling pathway . This interaction results in the inhibition of autophagy in HUVECs, a type of endothelial cell . It also inhibits apoptosis induced by oxLDL .

Biochemical Pathways

The activation of the mTOR signaling pathway by 3BDO leads to a decrease in the protein levels of NUPR1 and TP53, TP53 nuclear translocation, and overproduction of ROS . This results in the inhibition of lipopolysaccharide-induced autophagy damage in HUVECs . Additionally, 3BDO significantly reduces the lncRNA originating from TGFB2’s 3’UTR, without affecting TGFB2 expression .

Result of Action

The activation of the mTOR signaling pathway by 3BDO and the subsequent inhibition of autophagy result in the protection of vascular endothelial cells (VECs) and the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration . In PC12 neuronal cells, 3BDO inhibits excessive Aβ (25-35)-induced autophagy and increases RPS6KB1 phosphorylation .

Action Environment

The action of 3BDO can be influenced by environmental factors such as the presence or absence of serum and bFGF2 . For example, 3BDO can inhibit apoptosis and aging in HUVECs induced under conditions of no serum and bFGF2, selectively protecting VECs . It cannot inhibit ros levels induced by the absence of serum and bfgf2 .

Propiedades

IUPAC Name |

3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPZIVKEZRHGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)

![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)

![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)